

Introduction: The Strategic Importance of the Pyrido[2,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Bromo-2-chloropyrido[2,3-d]pyrimidine

Cat. No.: B1529560

[Get Quote](#)

In the landscape of medicinal chemistry, certain molecular frameworks are recognized for their exceptional versatility and proven success in drug discovery. These are often termed "privileged scaffolds" for their ability to bind to multiple biological targets with high affinity. The pyrido[2,3-d]pyrimidine core is a prominent member of this class.^{[1][2]} Structurally analogous to endogenous purines and pteridines, this heterocyclic system serves as a foundational building block for a vast array of pharmacologically active agents.^{[2][3]} Its derivatives have demonstrated a wide spectrum of biological activities, including potent inhibition of various kinases, making them highly valuable in the development of therapies for cancer, inflammatory disorders, and viral infections.^{[1][3][4]}

This guide focuses on a specific, strategically functionalized derivative: **6-Bromo-2-chloropyrido[2,3-d]pyrimidine**. The introduction of two distinct halogen atoms at the 2- and 6-positions transforms the core scaffold into a powerful intermediate for chemical library synthesis. The chlorine and bromine atoms serve as versatile "handles" for a range of cross-coupling and nucleophilic substitution reactions, allowing for the systematic and differential modification of the molecule to explore structure-activity relationships (SAR) and optimize drug candidates.

Core Compound Identification and Properties

A precise understanding of a compound's fundamental properties is the bedrock of any research endeavor. This section provides the key identifiers and physicochemical data for **6-**

Bromo-2-chloropyrido[2,3-d]pyrimidine.

Property	Value	Source
CAS Number	1234616-65-9	[5] [6]
Molecular Formula	C ₇ H ₃ BrCIN ₃	[5] [7]
Molecular Weight	244.48 g/mol	[5]
Appearance	Typically an off-white solid	[8]
Purity	≥98% (as commonly supplied)	[5]

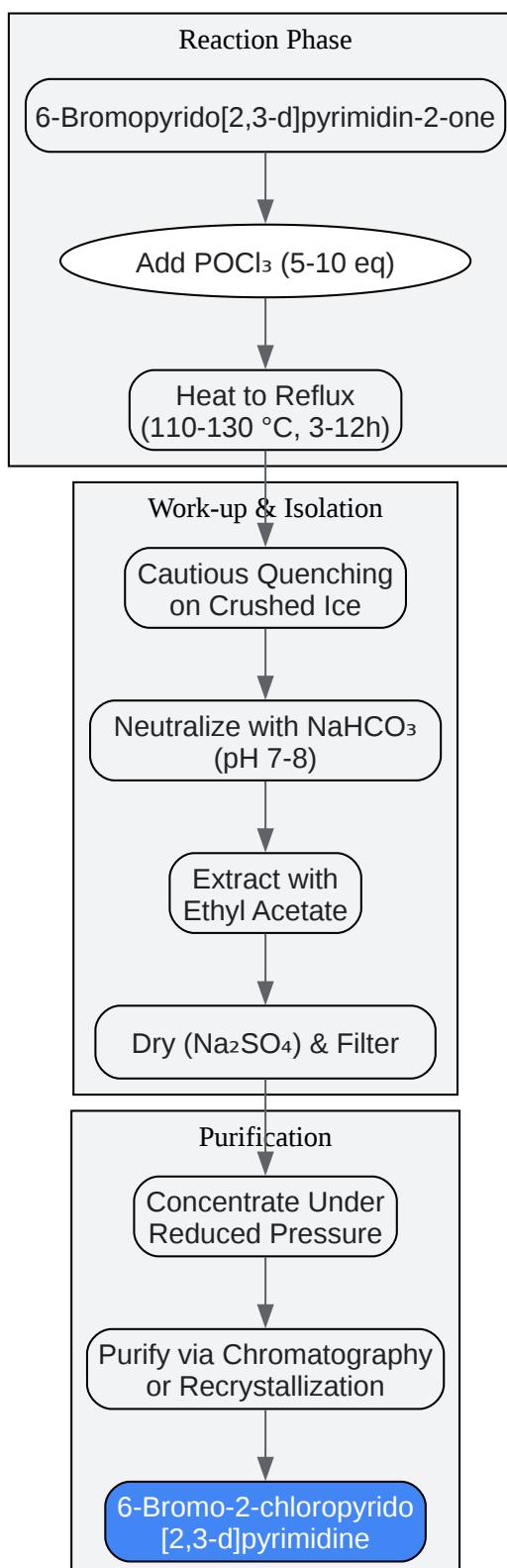
Synthetic Strategy: A Protocol Grounded in Mechanistic Insight

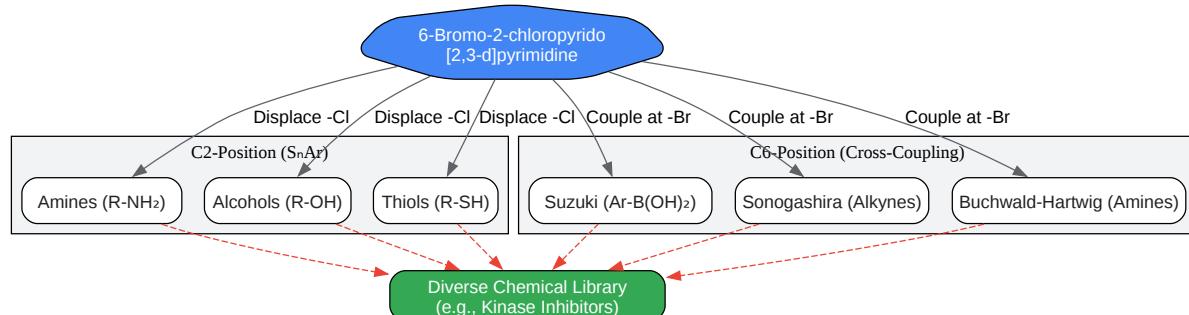
The synthesis of **6-Bromo-2-chloropyrido[2,3-d]pyrimidine** is typically achieved through the chlorination of a precursor, 6-bromopyrido[2,3-d]pyrimidin-2-one. This transformation is a cornerstone reaction in heterocyclic chemistry, relying on powerful dehydrating and chlorinating agents.

Causality in Reagent Selection

The choice of phosphorus oxychloride (POCl₃) is deliberate and mechanistically critical. The pyrimidinone tautomer is relatively unreactive. POCl₃ acts as both a chlorinating agent and a dehydrating agent. It activates the carbonyl oxygen of the pyrimidinone, converting the hydroxyl group of the enol tautomer into a good leaving group (a phosphate ester), which is subsequently displaced by a chloride ion to yield the desired 2-chloro product. The use of elevated temperatures is necessary to overcome the activation energy of this transformation.

Generalized Experimental Protocol: Chlorination of 6-Bromopyrido[2,3-d]pyrimidin-2-one


This protocol is based on established methodologies for analogous transformations.[\[9\]](#)[\[10\]](#) Researchers must adapt and optimize conditions for their specific scale and equipment.


- Reaction Setup:

- In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend the starting material, 6-bromopyrido[2,3-d]pyrimidin-2-one (1.0 eq).
 - Carefully add phosphorus oxychloride (POCl_3 , 5-10 eq) to the flask. The reaction is often run neat or with a high-boiling inert solvent like toluene.
 - Expertise Note: The excess POCl_3 serves as both the reagent and the reaction medium, driving the reaction to completion. The reaction must be conducted in a well-ventilated fume hood due to the corrosive and toxic nature of POCl_3 .
- Reaction Execution:
 - Heat the reaction mixture to reflux (approximately 110-130 °C) under a nitrogen atmosphere to prevent moisture ingress.[10]
 - Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed (typically 3-12 hours).
 - Work-up and Isolation:
 - After completion, allow the mixture to cool to room temperature.
 - Trustworthiness Note: The quenching of residual POCl_3 is highly exothermic and must be performed with extreme caution. Slowly and carefully pour the reaction mixture onto crushed ice or into an ice-water slurry with vigorous stirring.[1][10] This hydrolyzes the excess POCl_3 to phosphoric acid.
 - Neutralize the acidic aqueous solution to a pH of ~7-8 by the slow addition of a saturated aqueous solution of a base, such as sodium bicarbonate (NaHCO_3) or sodium carbonate (Na_2CO_3).[1][10]
 - The crude product often precipitates as a solid and can be collected by filtration. Alternatively, extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.[1]

- Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4), and filter.[10]
- Purification:
 - Concentrate the organic filtrate under reduced pressure to yield the crude product.
 - Purify the material via column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain **6-Bromo-2-chloropyrido[2,3-d]pyrimidine** with high purity.[10]

Synthetic Workflow Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. mdpi.com [mdpi.com]
- 5. appretech.com [appretech.com]
- 6. 6-bromo-2-chloropyrido[2,3-d]pyrimidine | 1234616-65-9 [chemicalbook.com]
- 7. 6-Bromo-2-chloropyrido[2,3-D]pyrimidine | C7H3BrC1N3 | CID 72207341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. nbinno.com [nbinno.com]
- 10. Pyrido[2,3-d]pyrimidine, 6-bromo-4-chloro- | 1215787-31-7 [chemicalbook.com]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of the Pyrido[2,3-d]pyrimidine Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1529560#6-bromo-2-chloropyrido-2-3-d-pyrimidine-cas-number-lookup>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com